molecular formula C18H28N2O4S B6966538 4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine

4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine

Cat. No.: B6966538
M. Wt: 368.5 g/mol
InChI Key: BDXPHAXMYYYESV-UHFFFAOYSA-N
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Description

4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the sulfonyl group to a sulfide.

    Substitution: The piperidine and morpholine rings can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate its interactions with biological targets.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylpyrrolidine
  • 4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylpiperazine

Uniqueness

4-[1-[[5-(2-Methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

4-[1-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]piperidin-3-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-14-11-17(14)18-5-4-15(24-18)12-19-6-2-3-16(13-19)25(21,22)20-7-9-23-10-8-20/h4-5,14,16-17H,2-3,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXPHAXMYYYESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=C(O2)CN3CCCC(C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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